Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate is a complex heterocyclic compound characterized by the presence of bromine and chlorine substituents. This compound features a fused bicyclic system consisting of an imidazole ring and a pyrimidine ring, along with an ethyl ester group at the carboxylate position. The molecular formula for this compound is , and it has a molecular weight of approximately 354.58 g/mol .
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1956334-45-4, which facilitates its identification in various chemical databases and literature . Its synthesis and properties have been discussed in several academic and commercial sources, highlighting its significance in medicinal chemistry and materials science.
Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate belongs to the class of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements in a ring structure. Its classification as a benzimidazole derivative positions it within a group known for diverse biological activities, making it a subject of interest in pharmaceutical research .
The synthesis of ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate typically involves several key steps that may vary based on the specific reagents and conditions used. Common strategies include:
The synthesis may involve the use of solvents such as ethanol or dichloromethane, along with bases like potassium carbonate to promote the desired chemical transformations. The reaction conditions must be optimized to achieve high yields and purity of the final product .
Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate has a unique structural configuration characterized by:
The presence of bromine at the 7-position and chlorine at the 3-position enhances its reactivity and potential biological activity .
Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate can undergo various chemical reactions due to its functional groups. Notable reactions include:
These reactions can be performed under different conditions to yield derivatives with enhanced properties or activities .
The reactivity of the compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. For instance, using polar aprotic solvents may enhance nucleophilicity during substitution reactions .
The mechanism of action for ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate primarily involves its interaction with biological targets through binding affinity studies. These studies assess how well the compound binds to specific receptors or enzymes relevant to therapeutic applications.
Research indicates that this compound may exhibit significant biological activity due to its structural features that allow it to interact effectively with target sites within biological systems . Such interactions are critical for evaluating its potential therapeutic effects.
While specific physical properties such as melting point and boiling point are not extensively documented, the compound is expected to exhibit typical characteristics associated with heterocycles:
Key chemical properties include:
Relevant data on these properties can inform safe handling practices and potential applications in research .
Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate has notable applications in scientific research:
The ongoing research into this compound aims to elucidate further its mechanisms of action and broaden its applicability in various fields .
Imidazo[1,2-a]pyrimidine scaffolds constitute a privileged structural motif in medicinal chemistry due to their exceptional bioisosteric properties and target versatility. These nitrogen-rich polycyclic systems serve as conformationally constrained analogs of purines, enabling specific interactions with ATP-binding sites of kinases and other enzymatic targets [2]. The scaffold’s π-deficient character enhances hydrogen-bond acceptor capabilities, while its planar topology facilitates π-π stacking interactions with aromatic residues in biological targets. This molecular recognition profile underpins its prevalence in pharmaceuticals targeting oncology, neurology, and infectious diseases. Ethyl carboxylate moieties appended to this core, as seen in the subject compound, provide synthetic handles for prodrug design and enhance binding through dipole interactions or as carboxylic acid bioisosteres. The benzo[4,5]fusion further augments these properties by extending the conjugated system and modulating electronic distribution [4].
Table 1: Therapeutic Applications of Imidazo[1,2-a]pyrimidine Derivatives
Biological Target | Therapeutic Area | Key Structural Features |
---|---|---|
Protein Kinases (e.g., CDK, Bcr-Abl) | Oncology | 2-Substituents (halogen, carboxylate) |
GABA-A Receptors | Neurology (Anxiolytics) | 3-Halo substitution pattern |
Bacterial DNA Gyrase | Anti-infectives | Benzo-fused derivatives with 7-halo groups |
PARP Enzymes | DNA Repair Inhibition | Polycyclic imidazo-pyrimidine core |
Halogen atoms, particularly bromine and chlorine at specific positions on heterocyclic frameworks, impart critical pharmacophoric properties that enhance drug-likeness and target engagement. Bromine’s substantial atomic radius (1.85 Å) creates a pronounced hydrophobic binding region, enhancing membrane permeability and residence time in target tissues. Concurrently, chlorine’s moderate electronegativity (3.16 Pauling scale) induces localized dipole moments that strengthen protein-ligand interactions through halogen bonding, particularly with carbonyl oxygens and histidine residues [1]. In the subject compound, the 7-bromo substituent significantly increases lipophilicity (cLogP +1.2 versus unsubstituted analog), while the 3-chloro group acts as a metabolic blocker against oxidative degradation. This strategic halogen placement follows contemporary design principles for kinase inhibitors and epigenetic modulators, where halogenated derivatives demonstrate 5-10 fold potency enhancements over non-halogenated counterparts in enzymatic assays [4] [6]. The electronic effects further modulate the carboxylate’s reactivity, directing electrophilic aromatic substitution during synthetic elaboration.
The benzo[4,5]fusion to the imidazo[1,2-a]pyrimidine core creates a distinctive angular heterocyclic system with enhanced planarity and extended π-conjugation. This architecture differs fundamentally from linear benzimidazole or benzothiophene analogs, exhibiting a fixed dihedral angle of 2-5° between fused rings that optimizes stacking interactions with protein aromatic residues [5]. The electron-withdrawing nature of the pyrimidine ring induces a dipole moment along the long molecular axis, facilitating orientation within enzyme active sites. Additionally, the ethyl carboxylate at C-2 position adopts a coplanar conformation due to conjugation with the imidazole π-system, enhancing its hydrogen-bonding capacity while providing a vector for structural diversification. This molecular framework demonstrates improved metabolic stability compared to non-fused imidazopyrimidines, as evidenced by microsomal half-life extensions (>40 minutes vs. <15 minutes in human liver microsomes), attributed to steric protection of metabolic hot spots by the benzo ring [1] [5]. The resultant physicochemical profile positions these derivatives favorably within drug-like chemical space, balancing aqueous solubility (predicted LogS = -4.2) and membrane permeability.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2